molecular formula C18H16O2 B104675 4-(3-Phenanthryl)butanoic acid CAS No. 13728-56-8

4-(3-Phenanthryl)butanoic acid

Cat. No. B104675
CAS RN: 13728-56-8
M. Wt: 264.3 g/mol
InChI Key: NYIVWTWKIQOBKO-UHFFFAOYSA-N
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Description

4-(3-Phenanthryl)butanoic acid is a compound with the molecular formula C18H16O2 . It has been studied for its biological activity as an HIV-1 Nef protein inhibitor .


Molecular Structure Analysis

The molecular structure of 4-(3-Phenanthryl)butanoic acid contains a total of 38 bonds, including 22 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 1 double bond, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

4-(3-Phenanthryl)butanoic acid is a solid at room temperature . It has a molecular weight of 264.32 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources retrieved.

Scientific Research Applications

Optical Gating of Photosensitive Synthetic Ion Channels

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a derivative of 4-(3-Phenanthryl)butanoic acid, has been used to demonstrate optical gating in nanofluidic devices based on synthetic ion channels. The study showed that photolabile hydrophobic molecules on the inner surface of channels can be removed by irradiation, enabling UV-light-triggered permselective transport of ionic species. This finding has potential applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).

Synthesis of Indolizidines

The dianion of 4-(phenylsulfonyl)butanoic acid, closely related to 4-(3-Phenanthryl)butanoic acid, was utilized to synthesize various indolizidines with alkyl substituents. This research demonstrates the versatility of 4-(3-Phenanthryl)butanoic acid derivatives in synthetic organic chemistry (Kiddle, Green, & Thompson, 1995).

Synthesis of Thymidylate Synthases Inhibitors

4-(3-Amino-2-carboxy phenyl) butanoic acid, a variant of 4-(3-Phenanthryl)butanoic acid, serves as a key intermediate for new thymidylate synthases inhibitors. This highlights its role in the development of potential pharmaceuticals (Yuan Guo-qing, 2013).

Biotransformation Study

A study on 4-(2-Methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, similar in structure to 4-(3-Phenanthryl)butanoic acid, showed species-specific biotransformation patterns. This research can provide insights into the metabolism of related compounds across different species (Pottier, Busigny, & Raynaud, 1978).

Inhibitory Potential Against Urease Enzyme

4-(1H-indol-3-yl)butanoic acid, structurally related to 4-(3-Phenanthryl)butanoic acid, was evaluated for its inhibitory potential against urease enzyme, demonstrating potential as a therapeutic agent in drug designing programs (Nazir et al., 2018).

Mechanism of Action

While the exact mechanism of action for 4-(3-Phenanthryl)butanoic acid is not specified in the sources retrieved, it is known to act as an HIV-1 Nef protein inhibitor . It’s also suggested that 4-phenylbutyrate can facilitate the forward trafficking of the wildtype γ-amino butyric acid transporter 1, thus increasing γ-amino butyric acid uptake .

Safety and Hazards

Safety data sheets suggest that 4-(3-Phenanthryl)butanoic acid should be kept away from heat, sparks, open flames, and hot surfaces. It’s advised not to breathe its vapor or spray, and to wash contaminated skin thoroughly after handling. It’s also recommended to wear protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

4-phenanthren-3-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c19-18(20)7-3-4-13-8-9-15-11-10-14-5-1-2-6-16(14)17(15)12-13/h1-2,5-6,8-12H,3-4,7H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIVWTWKIQOBKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10160129
Record name 4-(3-Phenanthryl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Phenanthryl)butanoic acid

CAS RN

13728-56-8
Record name 4-(3-Phenanthryl)butanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013728568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenanthrenebutyric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92828
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3-Phenanthryl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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